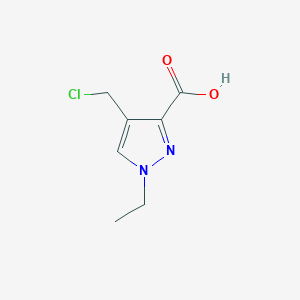
4-(Chloromethyl)-1-ethyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-ethyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group at the 4-position, an ethyl group at the 1-position, and a carboxylic acid group at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the pyrazole ring using ethyl halides in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-ethyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylates or reduction reactions to form alcohols or aldehydes.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of carboxylates or ketones.
Reduction: Formation of alcohols or aldehydes.
Esterification: Formation of esters.
Amidation: Formation of amides.
Scientific Research Applications
4-(Chloromethyl)-1-ethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-ethyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
4-(Chloromethyl)-1-ethyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
4-(Chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and binding properties.
4-(Bromomethyl)-1-ethyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the presence of bromine.
4-(Chloromethyl)-1-ethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C7H9ClN2O2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
4-(chloromethyl)-1-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-10-4-5(3-8)6(9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) |
InChI Key |
KQXMZLCSVOHWRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


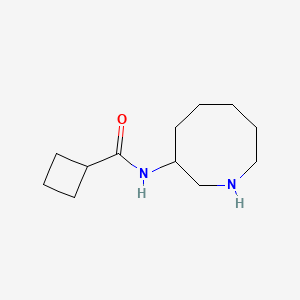
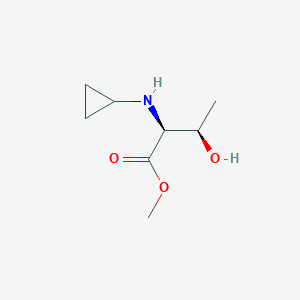
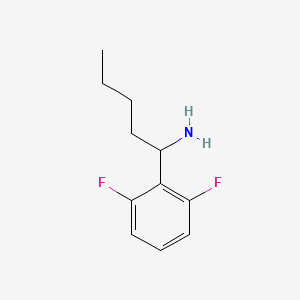
![2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide](/img/structure/B13231484.png)
![Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate](/img/structure/B13231488.png)
![1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one](/img/structure/B13231490.png)
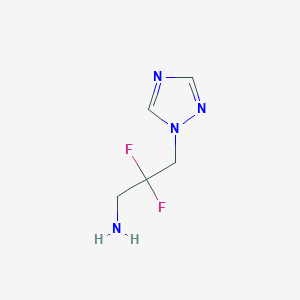
![2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B13231502.png)
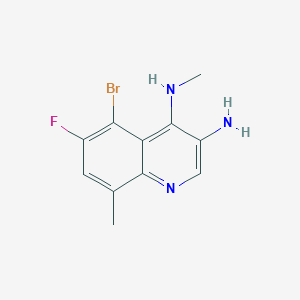


![[Amino({[2-(4-carboxypiperidin-1-yl)-2-oxoethyl]sulfanyl})methylidene]azanium chloride](/img/structure/B13231520.png)
![7-[(Benzyloxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13231522.png)

